methyl 6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxylate
Overview
Description
methyl 6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxylate is a stable isotope-labeled compound. It is used in various scientific research applications due to its unique chemical properties. The compound has a molecular formula of C10H7D3ClNO4 and a molecular weight of 259.67 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxylate involves several steps. One common method includes the reaction of anthranilic acid derivatives under specific conditions . The exact reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves controlled environments to ensure the purity and stability of the final product. The use of high-quality reagents and precise reaction conditions is essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
methyl 6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
methyl 6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxylate is used in various scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry.
Biology: It is used in studies involving enzyme reactions and metabolic pathways.
Medicine: It is used in drug development and pharmacokinetic studies.
Industry: It is used in the production of high-quality chemicals and materials
Mechanism of Action
The mechanism of action of methyl 6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 6-Chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid methyl ester
- 6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Uniqueness
What sets methyl 6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxylate apart is its stable isotope labeling, which makes it particularly useful in research applications requiring precise tracking and analysis of chemical reactions and metabolic pathways .
Properties
IUPAC Name |
methyl 6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c1-13-8-4-6(12)3-7(11(15)16-2)10(8)17-5-9(13)14/h3-4H,5H2,1-2H3/i1+1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFHRCILXZTJNB-KQORAOOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.